1,3-Dimethylguanidine

Description

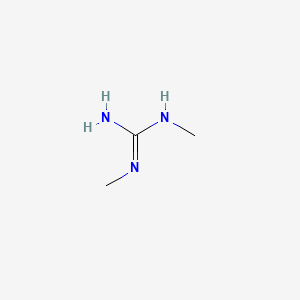

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3/c1-5-3(4)6-2/h1-2H3,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINDOXZENKYESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3324-71-8 | |

| Record name | Dimethylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3324-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-dimethylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Dimethylguanidine chemical structure and properties

An In-Depth Technical Guide to 1,3-Dimethylguanidine: Structure, Properties, and Applications

Introduction

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring and vital motif in both biological systems and synthetic chemistry. Its unique electronic structure imparts strong basicity and a high capacity for hydrogen bonding, properties that chemists have harnessed for a multitude of applications. Within this class of compounds, 1,3-Dimethylguanidine (also known as N,N'-dimethylguanidine) emerges as a fundamental building block and a potent organocatalyst. Its deceptively simple structure belies a rich chemical utility, serving as a strong, non-nucleophilic Brønsted base in organic synthesis and as a key structural element in medicinal chemistry. This guide provides a comprehensive technical overview of 1,3-dimethylguanidine, from its core physicochemical properties and spectroscopic signature to its synthesis and diverse applications, offering field-proven insights for the modern researcher.

Molecular Structure and Identification

The correct identification and structural understanding of a reagent are paramount for its effective and safe use. 1,3-Dimethylguanidine possesses the molecular formula C₃H₉N₃. The designation "1,3-" or "N,N'-" specifies that the two methyl groups are attached to the two different amino-type nitrogen atoms, as opposed to the geminal arrangement in the 1,1-isomer. This substitution pattern is critical as it influences the molecule's symmetry, steric environment, and hydrogen-bonding capabilities.

Caption: General workflow for the synthesis of 1,3-Dimethylguanidine.

Step-by-Step Methodology:

-

Preparation of S-Methylisothiourea Salt: To a solution of thiourea in a suitable solvent like acetone or methanol, slowly add one equivalent of methyl iodide. The reaction is exothermic and results in the precipitation of S-methylisothiourea hydroiodide as a white solid. The choice of methyl iodide is causal; it is a potent electrophile that readily alkylates the soft sulfur atom of thiourea.

-

Guanidinylation Reaction: The isolated S-methylisothiourea salt is suspended in a solvent such as ethanol. An excess (typically 2.2-2.5 equivalents) of methylamine (often as a solution in ethanol) is added.

-

Reaction Execution: The mixture is heated to reflux. During this step, methylamine acts as a nucleophile, attacking the electrophilic carbon of the isothiourea. This leads to the displacement of methanethiol (CH₃SH), a volatile and odorous byproduct, which drives the reaction to completion. The reaction progress can be monitored by the disappearance of the starting material via TLC or LC-MS.

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude 1,3-dimethylguanidinium salt can be purified by recrystallization.

-

Liberation of the Free Base: To obtain the free 1,3-dimethylguanidine, the guanidinium salt is dissolved in a minimal amount of a suitable solvent and treated with a strong base, such as sodium ethoxide or potassium hydroxide. Subsequent extraction and distillation yield the pure liquid product.

Applications in Research and Drug Development

1,3-Dimethylguanidine serves as a versatile tool for chemists, finding applications as both a catalyst and a structural component.

Role as an Organocatalyst

The strong Brønsted basicity and low nucleophilicity of 1,3-dimethylguanidine make it an excellent organocatalyst for a variety of chemical transformations. It can efficiently deprotonate weakly acidic C-H bonds to generate nucleophiles for reactions such as:

-

Michael Additions

-

Henry (Nitroaldol) Reactions

-

Epoxidation of α,β-Unsaturated Ketones

-

Transesterification Reactions

Mechanism of Catalysis: In these reactions, the guanidine acts by deprotonating the pro-nucleophile (e.g., a nitroalkane or a 1,3-dicarbonyl compound). The resulting anion is stabilized through hydrogen bonding with the conjugate acid of the catalyst (the guanidinium cation). This dual activation, involving both deprotonation and hydrogen-bond stabilization of the transition state, is a key reason for the high efficiency of guanidine-based catalysts.

Utility in Medicinal Chemistry

The guanidinium group is a common feature in many biologically active molecules and pharmaceuticals due to its ability to remain protonated at physiological pH, allowing it to form strong salt bridges with biological targets like carboxylate or phosphate groups in proteins and nucleic acids.

-

Structural Scaffold: While 1,3-dimethylguanidine itself is a simple molecule, the N,N'-disubstituted guanidine core is a key pharmacophore. For instance, diarylguanidine derivatives have been synthesized and identified as potent and selective noncompetitive NMDA receptor antagonists, which have potential as neuroprotective drugs for treating conditions like stroke. [1]* Synthetic Intermediate: It serves as a crucial intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals, where the guanidine moiety is incorporated into the final structure. [2][3]

Handling, Safety, and Storage

As a strong organic base, 1,3-dimethylguanidine must be handled with appropriate care. Information extrapolated from safety data sheets of closely related guanidine derivatives provides a reliable guide to its safe handling.

-

Health Hazards: The compound is expected to be irritating and potentially corrosive to the skin, eyes, and respiratory tract. [2]Inhalation of vapors and direct contact should be strictly avoided.

-

Personal Protective Equipment (PPE): When handling 1,3-dimethylguanidine, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents. [4]* Disposal: Waste should be neutralized with a weak acid before disposal in accordance with local, state, and federal regulations.

Conclusion

1,3-Dimethylguanidine is a powerful and versatile molecule whose utility far exceeds its structural simplicity. Its pronounced basicity, a direct consequence of the resonance-stabilized guanidinium cation, establishes it as a superior organocatalyst for a range of synthetic transformations. Furthermore, its role as a fundamental building block in medicinal chemistry underscores the importance of the guanidine scaffold in molecular design. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and safe handling of 1,3-dimethylguanidine is essential for leveraging its full potential in the laboratory and beyond.

References

-

National Institute of Standards and Technology. (n.d.). N,N'-dimethylguanidine. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N'-Dimethylguanidine hydrochloride. PubChem. Retrieved from [Link]

-

ChemBK. (2024, April 10). N,N-DIMETHYL-GUANIDINE. Retrieved from [Link]

-

McCarthy, C. G., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 3(4), 4074–4083. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3324-71-8, DIMETHYLGUANIDINE. Retrieved from [Link]

-

Chemsrc. (n.d.). dimethylguanidine | CAS#:3324-71-8. Retrieved from [Link]

-

AABlocks. (n.d.). CAS NO. 3324-71-8 | DIMETHYLGUANIDINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethylguanidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethylguanidine. PubChem. Retrieved from [Link]

-

Alzchem Group. (n.d.). N,N-Dimethylguanidine hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Guanidine, N,N-dimethyl- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Guanidine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Guanidine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Boy, K. M., et al. (1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 38(19), 3691-3701. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). N-[(4-Methoxyphenyl)methyl]-N′,N′′-dimethylguanidine. Retrieved from [Link]

Sources

- 1. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 3324-71-8: Dimethylguanidine | CymitQuimica [cymitquimica.com]

- 3. N,N-Dimethylguanidine hydrochloride | Alzchem Group [alzchem.com]

- 4. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,3-Dimethylguanidine (CAS 3324-71-8): Properties, Spectra, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethylguanidine (CAS 3324-71-8), a versatile organic compound with significant applications in synthetic chemistry and potential relevance in drug development. This document delves into its fundamental physicochemical properties, provides an analysis of its spectral characteristics, outlines a common synthetic route, and explores its current and potential applications, with a focus on the pharmaceutical industry.

Introduction

1,3-Dimethylguanidine, also known as N,N'-dimethylguanidine, is a substituted guanidine that presents as a colorless to pale yellow liquid with a characteristic ammonia-like odor.[1][2] Its structure features a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms, with each of the single-bonded nitrogens bearing a methyl group. This arrangement confers a high degree of basicity to the molecule, making it a valuable tool in various chemical transformations.[2]

The guanidinium group is a recurring motif in numerous biologically active molecules and pharmaceuticals.[3] The ability of this functional group to form stable salts and participate in hydrogen bonding interactions makes it a desirable feature in drug design. While 1,3-Dimethylguanidine itself is not a therapeutic agent, its role as a reagent and building block in the synthesis of more complex molecules underscores its importance for the drug development professional.[2]

Physicochemical Properties

The key physical and chemical properties of 1,3-Dimethylguanidine are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 3324-71-8 | [1] |

| Molecular Formula | C₃H₉N₃ | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Strong, ammonia-like | [2] |

| Melting Point | 196-197 °C | [1] |

| Boiling Point | 104.7 °C at 760 mmHg | [1] |

| Solubility | Soluble in water and polar organic solvents | [1][2] |

Spectral Analysis

The structural elucidation of 1,3-Dimethylguanidine and its derivatives relies on standard spectroscopic techniques. Below is a summary of the expected spectral data.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the identification and purity assessment of 1,3-Dimethylguanidine. The PubChem database indicates the presence of GC-MS data for this compound.[4] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 87, corresponding to the molecular weight of the compound.[4]

Expected Fragmentation Pattern:

The fragmentation of 1,3-Dimethylguanidine under EI conditions would likely involve the loss of methyl groups and cleavage of the C-N bonds. A detailed analysis of the fragmentation pattern can provide valuable structural information.

Experimental Protocol: GC-MS Analysis

A standard protocol for the GC-MS analysis of a liquid sample like 1,3-Dimethylguanidine would involve the following steps:

-

Sample Preparation: Dilute a small amount of 1,3-Dimethylguanidine in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC injector port.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected.

Sources

An In-depth Technical Guide to the Mechanism of Action of 1,3-Dimethylguanidine as a Base

Introduction: The Unique Basicity of the Guanidinium Core

Guanidines represent a class of organic compounds distinguished by their exceptional basicity. Among these, 1,3-Dimethylguanidine serves as a quintessential example of how structural and electronic factors converge to create a potent, yet non-nucleophilic, organic base. Its utility in organic synthesis is directly tied to its ability to deprotonate a wide range of carbon and heteroatom acids, facilitating reactions that are often sluggish or inefficient with conventional bases. This guide provides an in-depth analysis of the fundamental principles governing the basicity of 1,3-Dimethylguanidine, methodologies for its characterization, and its application in synthetic chemistry. The high basicity of guanidines is primarily attributed to the remarkable resonance stabilization of their conjugate acids, the guanidinium cations.[1][2]

Part 1: The Core Mechanism of Basicity

The strength of a base is defined by the stability of its conjugate acid. In the case of 1,3-Dimethylguanidine, its potent basicity is not merely due to the presence of nitrogen lone pairs, but rather the profound stabilization of the 1,3-dimethylguanidinium cation formed upon protonation.

The Site of Protonation

The 1,3-Dimethylguanidine molecule possesses three nitrogen atoms, but protonation occurs preferentially at the imino (sp²-hybridized) nitrogen.[2] The lone pair of electrons on this nitrogen is more available for donation to a proton. In contrast, the lone pairs on the two amino (sp³-hybridized) nitrogens are involved in resonance with the C=N double bond, rendering them less basic.[2] The electron-donating inductive effect of the two methyl groups further increases the electron density on the nitrogen framework, enhancing its basicity compared to unsubstituted guanidine.

Resonance Stabilization of the 1,3-Dimethylguanidinium Cation

Upon protonation of the imino nitrogen, a positive charge is formed. This charge is not localized on a single atom but is extensively delocalized across all three nitrogen atoms and the central carbon atom through resonance.[2][3] This delocalization, depicted in the diagram below, means the positive charge is shared, which significantly stabilizes the guanidinium cation.[2][4] The formation of this highly stable conjugate acid provides a strong thermodynamic driving force for the protonation of the parent guanidine, which is the origin of its strong basicity.[2][3] Three equivalent resonance structures can be drawn for the resulting cation, underscoring the extent of this stabilization.[2][5]

Caption: Protonation and resonance stabilization of the 1,3-dimethylguanidinium cation.

Part 2: Physicochemical and Basicity Data

| Property | Value | Source |

| Molecular Formula | C₃H₉N₃ | [9] |

| Molar Mass | 87.12 g/mol | [9] |

| Appearance | Typically supplied as a salt (e.g., sulfate), which is a powder. | |

| pKa of Conjugate Acid | Estimated to be between 10.1 and 13.0 | Inferred from analogs[6][8] |

| Key Characteristic | Strong, non-nucleophilic organic base | [10] |

Part 3: Experimental Protocol for pKa Determination

Determining the pKa of a strong base like 1,3-Dimethylguanidine requires precise analytical methods. Spectrophotometric titration is a robust technique, provided the molecule has a chromophore near the ionization site, causing the dissociated and non-dissociated forms to have different UV/Vis spectra.[11]

Methodology: UV/Vis Spectrophotometric Titration

This protocol outlines a general procedure for determining the pKa of an organic base.

Rationale: The method relies on measuring changes in the UV-Vis absorbance spectrum of the compound as a function of pH. As the base becomes protonated, the electronic structure around the chromophore changes, leading to a shift in the absorbance spectrum. By plotting absorbance at a specific wavelength against pH, a sigmoidal curve is generated, and the inflection point of this curve corresponds to the pKa.[11]

Step-by-Step Protocol:

-

Solution Preparation: Prepare a stock solution of 1,3-Dimethylguanidine (or its salt) of known concentration in a suitable solvent system (e.g., water or an aqueous-organic mixture). Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Spectrophotometer Setup: Calibrate a UV/Vis spectrophotometer. Determine the wavelength of maximum absorbance difference (λ_max) between the fully protonated and free base forms by recording spectra at very low and very high pH.

-

Titration & Measurement: Add a precise aliquot of the stock solution to each buffer solution, ensuring the final concentration is identical across all samples. Measure the absorbance of each solution at the predetermined λ_max.

-

Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions.

-

pKa Determination: Fit the data to a sigmoidal curve. The pH at the midpoint (inflection point) of this curve is equal to the pKa of the conjugate acid of 1,3-Dimethylguanidine.[12]

Caption: Workflow for experimental pKa determination using UV/Vis spectrophotometry.

Part 4: Application in Organic Synthesis

The combination of high basicity and low nucleophilicity makes guanidines like 1,3-Dimethylguanidine and its close relative 1,1,3,3-Tetramethylguanidine (TMG) excellent catalysts for a variety of organic transformations.[10][13] They can efficiently deprotonate weakly acidic substrates to generate reactive nucleophiles without competing in nucleophilic addition or substitution reactions.

Case Study: The Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound (e.g., diethyl malonate) and an aldehyde or ketone. Guanidine bases are highly effective catalysts for this transformation.[10]

Mechanism of Catalysis:

-

Deprotonation: The guanidine base abstracts a proton from the active methylene compound, creating a resonance-stabilized enolate nucleophile.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone.

-

Proton Transfer: The resulting alkoxide intermediate is protonated by the guanidinium conjugate acid, regenerating the catalyst.

-

Elimination: Subsequent elimination of a water molecule yields the final α,β-unsaturated product.

Caption: Catalytic cycle of a guanidine-promoted Knoevenagel condensation.

Conclusion

The potent basicity of 1,3-Dimethylguanidine is a direct consequence of its electronic structure, specifically the exceptional resonance stabilization of its conjugate acid, the 1,3-dimethylguanidinium cation. This inherent stability provides a strong thermodynamic driving force for proton abstraction, making it a powerful tool for researchers, scientists, and drug development professionals. Its low nucleophilicity allows it to function as a clean and efficient base catalyst in a wide range of crucial organic transformations, enabling the synthesis of complex molecules under mild conditions. Understanding this fundamental mechanism is key to leveraging the full potential of this versatile class of organic superbases.

References

-

Gas-phase basicity of cyclic guanidine derivatives – a DFT study. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Exceptional Superbasicity of Bis(guanidine) Proton Sponges Imposed by the Bis(secododecahedrane) Molecular Scaffold: A Computational Study. ResearchGate. Available at: [Link]

-

Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. ResearchGate. Available at: [Link]

-

Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. Available at: [Link]

-

The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. ResearchGate. Available at: [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Available at: [Link]

-

Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile. ResearchGate. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). Available at: [Link]

-

How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Available at: [Link]

-

How to calculate pKa. BYJU'S. Available at: [Link]

-

Dimethylguanidine. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

1,1,3,3-Tetramethylguanidine. Wikipedia. Available at: [Link]

-

Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Chemical Communications (RSC Publishing). Available at: [Link]

-

Diphenylguanidine. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

1,3-Dimethylguanine. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

N,N-Dimethylguanidine. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

1,1-Dimethylguanidine;sulfate. PubChem, National Institutes of Health (NIH). Available at: [Link]

- Preparation method of 1, 3-diamino guanidine hydrochloride. Google Patents.

-

1-(3-Ethylphenyl)-1,2-dimethylguanidine. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Solved Guanidinium has three resonance structures. Chegg.com. Available at: [Link]

-

Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. MDPI. Available at: [Link]

-

1.3 Resonance Structures. KPU Pressbooks. Available at: [Link]

-

Organic Chemistry Video # 17: Resonance - Example 13 Guanidine. YouTube. Available at: [Link]

-

The molecular conformation of 2-cyano-1,3-dimethylguanidine. Journal of the Chemical Society D: Chemical Communications (RSC Publishing). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. 1.3 Resonance Structures – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Solved Guanidinium has three resonance structures. HH H. H N | Chegg.com [chegg.com]

- 6. 1,1,3,3-Tetramethylguanidine - Wikipedia [en.wikipedia.org]

- 7. 1,3-Diphenylguanidine CAS#: 102-06-7 [m.chemicalbook.com]

- 8. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethylguanidine | C3H9N3 | CID 14461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Biological Activity of N,N'-Dimethylguanidine: A Case Study in Structure-Activity Relationships

Prepared by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the known biological activity of N,N'-dimethylguanidine, contextualizing its significance through the lens of structure-activity relationships (SAR) among simple guanidinium compounds. The primary finding—a notable lack of activity in a key neurological assay—positions this molecule as a critical tool for comparative pharmacology.

Executive Summary

N,N'-dimethylguanidine (1,2-dimethylguanidine) is a simple, symmetrically substituted guanidine derivative. While the guanidinium scaffold is prevalent in numerous biologically active natural products and synthetic drugs, the specific activity of N,N'-dimethylguanidine is defined primarily by its inactivity in assays where its asymmetrical isomer, N,N-dimethylguanidine (1,1-dimethylguanidine), is active. Seminal work has demonstrated that N,N'-dimethylguanidine is ineffective at enhancing the field-stimulated release of norepinephrine from sympathetic nerve terminals, a stark contrast to the potentiation observed with guanidine, methylguanidine, and N,N-dimethylguanidine.[1][] This key difference underscores the profound impact of methyl group placement on the molecule's ability to interact with biological targets, likely voltage-sensitive calcium channels.[1] This guide provides a detailed examination of this comparative pharmacology, the underlying experimental framework, and the broader implications for drug design and mechanistic studies.

Section 1: Introduction to Alkylguanidines and the Criticality of Isomeric Specificity

The guanidinium group, characterized by a central carbon double-bonded to one nitrogen and single-bonded to two others, is strongly basic and exists as a resonance-stabilized cation at physiological pH. This positive charge is fundamental to its biological interactions. The simple substitution of hydrogen atoms with alkyl groups, such as methyl groups, can dramatically alter a compound's biological profile.

A frequent point of confusion in chemical databases and literature is the distinction between two isomers of dimethylguanidine:

-

N,N-Dimethylguanidine (Asymmetrical; 1,1-dimethylguanidine): Both methyl groups are attached to the same nitrogen atom. This molecule is known to be biologically active in modulating neurotransmitter release.[1]

-

N,N'-Dimethylguanidine (Symmetrical; 1,2-dimethylguanidine): The methyl groups are attached to different terminal nitrogen atoms. This is the subject of this guide and is notable for its lack of activity in the same assays.

This isomeric distinction is not trivial; it is the foundation of a compelling structure-activity relationship that governs the interaction of small guanidinium compounds with neuronal targets.

Section 2: Core Biological Activity Profile: Modulation of Neurotransmitter Release

The most definitive biological characterization of N,N'-dimethylguanidine comes from a foundational study on how a series of guanidine alkyl derivatives affect the evoked release of norepinephrine (NE) from sympathetic nerve terminals in cat spleen strips.[1]

Comparative Pharmacology

The study revealed a clear structure-activity relationship where the substitution pattern on the guanidine nitrogen atoms was the determining factor for activity. Guanidine and its asymmetrically methylated derivatives enhanced the electrical field-stimulated release of previously loaded radiolabeled norepinephrine ([³H]NE), whereas the symmetrically substituted N,N'-dimethylguanidine did not.[1]

| Compound | Substitution Pattern | Effect on Stimulated [³H]NE Release |

| Guanidine | Unsubstituted | 2- to 3-fold enhancement |

| Methylguanidine | Mono-substituted | 2- to 3-fold enhancement |

| N,N-Dimethylguanidine | Asymmetrical di-substituted | 2- to 3-fold enhancement |

| N,N'-Dimethylguanidine | Symmetrical di-substituted | Without effect |

| Propylguanidine | Mono-substituted (larger group) | Without effect |

| A summary of the effects of various guanidine derivatives on the evoked release of [³H]norepinephrine from spleen strips. Data synthesized from Hirsch JA, J Pharmacol Exp Ther, 1984.[1] |

Causality Behind Experimental Choices: The use of isolated, perfused, or sectioned spleen is a classic experimental model in pharmacology.[3][4][5] The spleen is densely innervated by sympathetic noradrenergic nerve terminals, making it an ideal ex vivo system to study the mechanisms of neurotransmitter release without the confounding variables of systemic circulation and metabolism. Electrical field stimulation is used to depolarize the nerve terminals in a controlled, repeatable manner, triggering the physiological cascade of neurotransmitter release.[6][7] The use of radiolabeled norepinephrine ([³H]NE) allows for highly sensitive and specific quantification of the released neurotransmitter, far exceeding the capabilities of other detection methods of that era.

Experimental Workflow

The general workflow for this type of assay is a multi-step, self-validating process designed to isolate and measure the specific variable of interest: neurally evoked norepinephrine release.

Caption: Proposed differential mechanism of action for guanidine isomers.

Section 4: Detailed Experimental Protocol: Field-Stimulated [³H]Norepinephrine Release Assay

This protocol is a representative, self-validating methodology based on established principles for this type of experiment. [1][4][6] Objective: To quantify the effect of N,N'-dimethylguanidine on neurally evoked [³H]NE release from isolated tissue.

Materials:

-

Krebs-bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), continuously gassed with 95% O₂ / 5% CO₂.

-

[³H]Norepinephrine (specific activity >10 Ci/mmol).

-

N,N'-dimethylguanidine hydrochloride.

-

Tissue of choice (e.g., rat spleen strips, vas deferens).

-

Superfusion apparatus with multiple chambers.

-

Liquid scintillation counter and vials.

-

Electrical field stimulator.

Methodology:

-

Tissue Preparation:

-

Excise spleen in ice-cold Krebs buffer. Dissect into thin strips (approx. 2x10 mm).

-

Place strips in a beaker with 5 mL of Krebs buffer containing [³H]NE (final concentration ~0.1 µM).

-

Incubate for 60 minutes at 37°C with continuous gassing. This allows for active uptake of the radiotracer into the sympathetic nerve terminals.

-

-

Washout:

-

Transfer the strips to individual chambers of the superfusion apparatus.

-

Begin superfusing the tissue with fresh, warmed (37°C), gassed Krebs buffer at a constant rate (e.g., 1 mL/min) for 60-90 minutes. This critical step removes unbound and extraneuronal [³H]NE, ensuring that subsequent measurements reflect release from neuronal vesicles.

-

-

Sample Collection and Stimulation:

-

Collect the superfusate in fractions (e.g., 5-minute fractions).

-

After 3-4 baseline fractions, apply the first electrical stimulation (S1): biphasic square-wave pulses (e.g., 2 Hz, 2 ms pulse width) for 2 minutes. This serves as the initial control release.

-

Continue collecting fractions. After the radioactivity has returned to baseline, introduce Krebs buffer containing the test compound (N,N'-dimethylguanidine) or vehicle (control).

-

Allow the compound to equilibrate with the tissue for 20-30 minutes.

-

Apply a second, identical electrical stimulation (S2).

-

-

Data Analysis:

-

Add a sample from each collected fraction to a scintillation cocktail and count the radioactivity (in disintegrations per minute, DPM).

-

Calculate the total evoked release for S1 and S2 by summing the DPM in the fractions collected during and immediately after stimulation and subtracting the baseline DPM.

-

Self-Validation: For each tissue strip, calculate the ratio of the second release to the first (S2/S1). In control (vehicle-only) tissues, this ratio should be close to 1.0, indicating the preparation is stable.

-

Compare the S2/S1 ratio from the N,N'-dimethylguanidine-treated tissues to the control tissues. A statistically significant deviation from the control ratio indicates an effect of the compound. For N,N'-dimethylguanidine, the expected result is an S2/S1 ratio not significantly different from the control.

-

Section 5: Broader Context and Future Directions

The inactivity of N,N'-dimethylguanidine is highly informative. It serves as an ideal negative control in SAR studies of guanidinium compounds. While this simple molecule is inert, the N,N'-disubstituted guanidine scaffold is a privileged structure in drug discovery when larger, more complex substituents are used.

For example, N,N'-diarylguanidines are potent and selective non-competitive NMDA receptor antagonists, with potential applications as neuroprotective agents for treating stroke and other neurodegenerative disorders. [8]These more complex molecules highlight how the core guanidine structure can be decorated to achieve high-affinity interactions with diverse biological targets.

Future research could involve screening N,N'-dimethylguanidine against a broader panel of targets known to interact with guanidinium compounds, such as other ion channels, nitric oxide synthases, or transporters, to definitively confirm its narrow biological activity profile.

Section 6: Conclusion

The biological activity of N,N'-dimethylguanidine is best understood as a critical piece of a larger structure-activity relationship puzzle. Its defining characteristic is a lack of effect on norepinephrine release, a function potently modulated by its asymmetrical isomer, N,N-dimethylguanidine. This isomeric specificity provides strong evidence that a precise structural and electronic arrangement is required for small guanidinium compounds to interact with voltage-gated calcium channels. For researchers in pharmacology and medicinal chemistry, N,N'-dimethylguanidine is not merely an inactive molecule, but a valuable scientific tool—an essential negative control for validating assays and a benchmark for designing novel, active guanidine-based therapeutics.

References

-

Hirsch JA. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. The Journal of Pharmacology and Experimental Therapeutics, 230(3):710-7. [Link]

-

Kirpekar SM, Misu Y. (1967). Effect of Guanidine on Release of Noradrenaline From the Perfused Spleen of the Cat. The Journal of Physiology, 188(2):219-34. [Link]

-

Kirpekar SM, Prat JC, Puig M, Wakade AR. (1972). Release of noradrenaline from the cat spleen by nerve stimulation and potassium. The Journal of Physiology, 221(3):601-15. [Link]

-

El-Mas MM, Abdel-Rahman AA. (1996). Dopamine, as well as norepinephrine, is a link between noradrenergic nerve terminals and splenocytes. The Journal of Pharmacology and Experimental Therapeutics, 279(2):693-702. [Link]

-

Abe T, Trikas P, Zanos TP, Silverman HA, Pavlov VA, Tracey KJ, Bouton C. (2022). Voltammetry in the spleen assesses real-time immunomodulatory norepinephrine release elicited by autonomic neurostimulation. bioRxiv. [Link]

-

PubChem. Dimethylguanidine. PubChem Compound Summary for CID 14461. [Link]

-

Kirpekar SM, Wakade AR. (1968). Release of noradrenaline by splenic nerve stimulation and its dependence on calcium. The Journal of Physiology, 194(3):595-608. [Link]

-

Berlinck RGS, Burtoloso ACCB. (2023). Biologically active guanidine alkaloids. RSC Chemical Biology, 4(10):805-842. [Link]

-

Abe T, Trikas P, Zanos TP, et al. (2022). Spleen voltammetry assesses in real time norepinephrine release elicited by autonomic stimulation. bioRxiv. [Link]

-

Mena MA, et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 37(18):2854-61. [Link]

Sources

- 1. Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of guanidine on release of noradrenaline from the perfused spleen of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Release of noradrenaline from the cat spleen by nerve stimulation and potassium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Release of noradrenaline by splenic nerve stimulation and its dependence on calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine, as well as norepinephrine, is a link between noradrenergic nerve terminals and splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voltammetry in the spleen assesses real-time immunomodulatory norepinephrine release elicited by autonomic neurostimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to 1,3-Dimethylguanidine: A Versatile Precursor in Modern Organic Synthesis

Abstract

1,3-Dimethylguanidine is a synthetically versatile building block prized for its distinct basicity, nucleophilicity, and structural motif. As a fundamental precursor, it enables the efficient construction of a wide array of nitrogen-containing compounds, most notably heterocyclic scaffolds such as pyrimidines, which are central to pharmaceutical and materials science. This technical guide provides an in-depth exploration of 1,3-dimethylguanidine's role in organic synthesis. It elucidates the mechanistic principles behind its reactivity, offers detailed experimental protocols for its key applications, and presents its utility as both a structural precursor and a potent organocatalyst. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this accessible and reactive compound.

Introduction to 1,3-Dimethylguanidine: A Core Synthetic Unit

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their unique electronic structure, featuring a delocalized positive charge in their protonated (guanidinium) form, imparts strong basicity and predictable reactivity. 1,3-Dimethylguanidine, also known as N,N'-dimethylguanidine, is a symmetrically substituted member of this family.

Its utility in organic synthesis stems from two primary features:

-

The N-C-N Amidine Fragment: This structural unit is a powerful binucleophile, making it an ideal precursor for cyclocondensation reactions to form nitrogen-containing heterocycles.

-

Strong Basicity: With a predicted pKa of its conjugate acid around 14.5, it is a strong organic base, capable of deprotonating a variety of carbon and heteroatom acids, thus serving as an effective catalyst for numerous transformations.[1]

This guide will systematically explore these features, providing both the theoretical framework and practical methodologies for its application in the laboratory.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe use in experimental design.

Data Summary

The key physicochemical properties of 1,3-Dimethylguanidine are summarized below. Note that some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₃H₉N₃ | [2] |

| Molecular Weight | 87.12 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 105 °C | [1] |

| pKa (Conjugate Acid) | 14.54 ± 0.70 (Predicted) | [1] |

| CAS Number | 3324-71-8 / 6145-42-2 | [1][2] |

Safety and Handling

As a member of the guanidine family, 1,3-dimethylguanidine should be handled with appropriate care in a laboratory setting.

-

Basicity/Corrosivity: Guanidines are strong bases and can be corrosive. Skin and eye contact should be avoided.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

Core Application: Synthesis of Heterocyclic Scaffolds

The most widespread and powerful application of guanidines is in the construction of heterocyclic rings through condensation reactions. The pre-organized N-C-N fragment of 1,3-dimethylguanidine is perfectly suited for reacting with 1,3-dielectrophiles to form stable six-membered rings.

Synthesis of Pyrimidines

The pyrimidine ring is a cornerstone of medicinal chemistry, found in nucleobases (cytosine, thymine, uracil) and a vast number of approved drugs. The classical and most reliable method for its synthesis involves the condensation of a guanidine with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][4]

This [3+3] cycloaddition strategy is highly efficient and tolerant of a wide range of functional groups on both reaction partners.[5] When 1,3-dimethylguanidine is used, the resulting products are 2-(dimethylamino)pyrimidines, a valuable class of compounds in their own right.

Mechanistic Insight: The Path to Aromatization

The causality behind this transformation lies in a sequential condensation-cyclization-dehydration pathway. The guanidine acts as a potent binucleophile, leading to a stable aromatic product.

-

Nucleophilic Attack: One of the nitrogen atoms of 1,3-dimethylguanidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Hemiaminal Formation & Dehydration: A tetrahedral intermediate is formed, which quickly loses a molecule of water to form a C=N bond (an imine or enamine intermediate).

-

Intramolecular Cyclization: The second nitrogen atom of the guanidine moiety attacks the remaining carbonyl group in an intramolecular fashion, forming a six-membered ring.

-

Final Dehydration: A second molecule of water is eliminated from the cyclic intermediate to yield the fully aromatic and highly stable pyrimidine ring.

Caption: General mechanism for pyrimidine synthesis.

Detailed Experimental Protocol: Synthesis of 2-(N,N'-dimethylamino)-4,6-dimethylpyrimidine

This protocol describes a representative synthesis using acetylacetone as the 1,3-dicarbonyl component. It is adapted from established procedures for similar guanidine condensations.[6][7][8]

Materials:

-

1,3-Dimethylguanidine hydrochloride (or the free base with appropriate stoichiometric adjustments)

-

Acetylacetone (2,4-pentanedione)

-

Sodium ethoxide (NaOEt) or another suitable base (e.g., Na₂CO₃, NaOH)[6]

-

Anhydrous Ethanol (EtOH)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Stirring and heating apparatus (magnetic stirrer with hotplate)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dimethylguanidine hydrochloride (e.g., 0.10 mol).

-

Solvent and Base Addition: Add anhydrous ethanol (100 mL) to the flask. With stirring, add sodium ethoxide (0.10 mol, typically as a 21% solution in ethanol) to the slurry to generate the free base in situ. If using the free base of the guanidine, a stoichiometric amount of external base may not be required, though it can accelerate the reaction.

-

Substrate Addition: Slowly add acetylacetone (0.10 mol) to the reaction mixture via a dropping funnel or syringe.

-

Reaction Conditions: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add deionized water (100 mL) and stir to dissolve any inorganic salts. d. The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Role as an Organocatalyst

Beyond its role as a structural component, 1,3-dimethylguanidine's strong basicity makes it an effective organocatalyst for a variety of chemical transformations. It is considered a strong, yet sterically approachable, non-nucleophilic base, similar in function to the widely used 1,1,3,3-tetramethylguanidine (TMG).[9][10]

The Principle of Guanidine Catalysis

Guanidine catalysis generally proceeds through a Brønsted base mechanism.[11][12]

-

Deprotonation: The guanidine abstracts an acidic proton from a substrate (e.g., a nitroalkane in a Henry reaction or a malonate in a Michael addition).

-

Formation of Guanidinium Ion: This creates the active nucleophile and the protonated guanidinium cation.

-

Transition State Stabilization: The guanidinium ion is not merely a spectator. It can act as a hydrogen-bond donor, forming an ion pair with the deprotonated substrate.[11] This interaction can stabilize the transition state of the subsequent bond-forming step and enhance reaction rates and selectivity.

Applications in Base-Mediated Reactions

The principles of catalysis demonstrated by TMG are directly applicable to 1,3-dimethylguanidine for reactions such as:

-

Michael Additions: Catalyzing the conjugate addition of soft nucleophiles to α,β-unsaturated carbonyl compounds.[9]

-

Henry (Nitroaldol) Reactions: Promoting the addition of nitroalkanes to aldehydes or ketones.[10]

-

Knoevenagel Condensations: Facilitating the reaction between active methylene compounds and carbonyls.[10]

The choice of a guanidine catalyst is driven by its ability to provide high basicity without the competing side reactions of nucleophilic attack that might occur with bases like alkoxides.

General Workflow for a Guanidine-Catalyzed Reaction

Caption: General catalytic cycle for a guanidine-catalyzed reaction.

Precursor to Substituted Guanidines and Related Structures

1,3-Dimethylguanidine serves as a valuable starting point for the synthesis of more complex, polysubstituted guanidines. The remaining N-H proton can be substituted through various N-functionalization reactions. Methods for synthesizing substituted guanidines are diverse and include reactions with carbodiimides or displacements from activated pyrazoles, allowing for the introduction of a wide range of alkyl and aryl groups.[13][14] This modular approach is crucial in combinatorial chemistry and drug discovery for building libraries of compounds with the guanidine pharmacophore.

Conclusion

1,3-Dimethylguanidine is a powerful and versatile precursor in organic synthesis, offering a compelling combination of reactivity, accessibility, and predictability. Its primary application as a binucleophile in the construction of pyrimidines and other N-heterocycles provides a robust and reliable route to core structures of immense importance in applied chemistry. Furthermore, its utility as a strong, non-nucleophilic base positions it as an effective organocatalyst for a range of fundamental carbon-carbon bond-forming reactions. For the modern synthetic chemist, a comprehensive understanding of 1,3-dimethylguanidine's properties and reaction modes opens the door to efficient and elegant synthetic solutions.

References

-

Fu, X., & Tan, C. H. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(24), 6791-6803. [Link][11]

-

ChemInform Abstract: Mechanistic Considerations of Guanidine-Catalyzed Reactions. (2011). ChemInform, 42(40). [Link][12]

-

Mechanistic considerations of guanidine-catalyzed reactions - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link][15]

-

Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction - Western CEDAR. (n.d.). Retrieved January 16, 2026, from [Link][16]

-

Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link][13]

-

An expedient synthesis of substituted guanidines - LookChem. (n.d.). Retrieved January 16, 2026, from [Link][17]

-

Solid-phase synthesis of substituted guanidines using a novel acid labile linker - PubMed. (n.d.). Retrieved January 16, 2026, from [Link][14]

-

Synthesis of guanidines - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link][18]

-

(PDF) SYNTHESIS OF SOME NEW 1, 3-DI METHYL SUBSTITUTED GUANIDINE WITH POSSIBLE ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link][19]

-

Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - MDPI. (n.d.). Retrieved January 16, 2026, from [Link][20]

-

2-amino-4,6-dimethyl pyrimidine - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link][21]

-

Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link][7]

-

US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents. (n.d.). Retrieved January 16, 2026, from [8]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 16, 2026, from [Link][3]

-

A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link][4]

-

Dimethylguanidine | C3H9N3 | CID 14461 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link][2]

-

1,1,3,3-Tetramethylguanidine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link][22]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link][23]

-

Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link][24]

-

1,3-Dimethylguanine | C7H11N5O | CID 20847760 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link][25]

-

Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed. (n.d.). Retrieved January 16, 2026, from [Link][26]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (n.d.). Retrieved January 16, 2026, from [Link][5]

-

Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link][27]

Sources

- 1. N,N-DIMETHYL-GUANIDINE CAS#: 6145-42-2 [m.chemicalbook.com]

- 2. Dimethylguanidine | C3H9N3 | CID 14461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bu.edu.eg [bu.edu.eg]

- 4. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]

- 8. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solid-phase synthesis of substituted guanidines using a novel acid labile linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. cedar.wwu.edu [cedar.wwu.edu]

- 17. lookchem.com [lookchem.com]

- 18. Guanidine synthesis [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]

- 22. 1,1,3,3-Tetramethylguanidine - Wikipedia [en.wikipedia.org]

- 23. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. 1,3-Dimethylguanine | C7H11N5O | CID 20847760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Spectroscopic Data of 1,3-Dimethylguanidine: Acknowledging Data Unavailability

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the pursuit of scientific accuracy and integrity, this guide must begin with a crucial clarification. Despite extensive searches across numerous chemical databases and the scientific literature, experimental spectroscopic data (NMR, IR, and MS) for 1,3-Dimethylguanidine is not publicly available at the time of this writing. While data for related compounds such as 1,1-dimethylguanidine and N,N,N',N'-tetramethylguanidine are accessible, these are distinct isomers with different spectroscopic profiles.

Therefore, it is not currently possible to provide an in-depth technical guide based on verified, experimental spectroscopic data for 1,3-Dimethylguanidine as originally intended. Presenting predicted data or data from isomers as factual would compromise the principles of scientific integrity that are paramount in research and development.

This document will instead serve to:

-

Acknowledge the current data gap for 1,3-Dimethylguanidine.

-

Provide a theoretical framework for the expected spectroscopic characteristics of 1,3-Dimethylguanidine based on its molecular structure and by drawing parallels with well-characterized guanidine derivatives.

-

Outline the necessary experimental protocols for acquiring the requisite spectroscopic data, should a sample of 1,3-Dimethylguanidine become available.

We believe this transparent approach is the most responsible way to address the topic while upholding the highest standards of scientific discourse.

The Molecular Structure of 1,3-Dimethylguanidine: A Theoretical Foundation

1,3-Dimethylguanidine, also known as N,N'-dimethylguanidine, possesses a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. Each of these latter two nitrogen atoms is bonded to a methyl group. The molecule can exist in different tautomeric forms and can be protonated to form a resonance-stabilized guanidinium cation.

Caption: Molecular structure of 1,3-Dimethylguanidine.

Predicted Spectroscopic Signatures of 1,3-Dimethylguanidine

The following sections outline the expected spectroscopic features of 1,3-Dimethylguanidine based on established principles of spectroscopy and comparison with analogous compounds. It must be reiterated that this is a theoretical projection and not based on experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

N-CH₃ Protons: A signal corresponding to the protons of the two methyl groups attached to the nitrogen atoms. Due to the potential for restricted rotation around the C-N bonds and the presence of tautomers, this could appear as a single, averaged signal or as multiple signals. The chemical shift would likely be in the range of 2.5-3.0 ppm. The signal would likely be a singlet, but could show coupling to the N-H protons.

-

N-H Protons: The protons on the nitrogen atoms would likely appear as a broad signal due to quadrupole broadening and chemical exchange. Its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR:

-

N-CH₃ Carbons: A signal for the methyl carbons, expected in the range of 30-40 ppm.

-

Guanidinyl Carbon (C=N): The central carbon of the guanidine group would be the most deshielded, with an expected chemical shift in the range of 155-165 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-Dimethylguanidine is expected to show characteristic absorption bands for its functional groups:

-

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds.

-

C=N Stretching: A strong absorption band in the region of 1600-1680 cm⁻¹ due to the stretching of the carbon-nitrogen double bond.

-

C-N Stretching: Bands in the 1250-1350 cm⁻¹ region corresponding to the C-N single bond stretching vibrations.

-

N-H Bending: A band in the region of 1550-1650 cm⁻¹, which might overlap with the C=N stretching band.

-

C-H Stretching and Bending: Absorptions corresponding to the methyl groups would be observed in the typical regions (around 2850-2960 cm⁻¹ for stretching and 1375-1450 cm⁻¹ for bending).

Mass Spectrometry (MS)

In a mass spectrum of 1,3-Dimethylguanidine, the following features would be anticipated:

-

Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound (C₃H₉N₃ = 87.12 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for guanidines involve the loss of amine or imine fragments. Key fragments for 1,3-Dimethylguanidine might include the loss of a methyl group ([M-15]⁺), loss of methylamine ([M-31]⁺), or other characteristic cleavages of the guanidine core.

Recommended Experimental Protocols for Spectroscopic Analysis

For researchers who synthesize or acquire 1,3-Dimethylguanidine, the following standard protocols are recommended for its spectroscopic characterization.

NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Dimethylguanidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, especially of the N-H protons.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

Experimental Protocol:

-

Sample Preparation: If 1,3-Dimethylguanidine is a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. If it is a liquid, a thin film can be created between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) is a convenient method for both solids and liquids.

-

Data Acquisition: Record a background spectrum of the empty sample holder (KBr pellet die, salt plates, or ATR crystal). Then, record the spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally labile compounds, direct infusion with a suitable ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. ESI is a softer ionization technique that often yields a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion and Call for Data

While a definitive, experimentally validated spectroscopic guide for 1,3-Dimethylguanidine cannot be provided at this time, this document offers a theoretically grounded framework for its expected spectral characteristics. The absence of public data for this compound highlights an opportunity for the scientific community. Researchers who successfully synthesize and characterize 1,3-Dimethylguanidine are strongly encouraged to publish their findings, including detailed spectroscopic data, to enrich the collective knowledge base. Such contributions are invaluable for advancing research in fields where guanidine derivatives play a significant role.

References

Due to the lack of specific experimental data for 1,3-Dimethylguanidine, a conventional reference list pointing to sources of such data cannot be compiled. The theoretical predictions outlined in this document are based on fundamental principles of organic spectroscopy, which are detailed in numerous standard textbooks and reference materials on the subject. For researchers interested in the spectroscopy of related guanidine compounds, a search in chemical databases such as PubChem, the NIST Chemistry WebBook, and the Spectral Database for Organic Compounds (SDBS) for isomers like "1,1-dimethylguanidine" and "N,N,N',N'-tetramethylguanidine" will provide relevant comparative data.

Methodological & Application

Application Notes and Protocols: 1,3-Dimethylguanidine as a Catalyst in Knoevenagel Condensation

Introduction: The Enduring Significance of the Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the synthesis of α,β-unsaturated compounds through the reaction of an active methylene compound with an aldehyde or ketone.[1] This reaction is of paramount importance in the synthesis of a diverse array of valuable molecules, including pharmaceuticals, fine chemicals, polymers, and fragrances.[1] The reaction is typically catalyzed by a base, and in recent years, strong, non-nucleophilic organic bases like guanidines have emerged as highly efficient catalysts for this transformation.[1]

Guanidines are recognized as some of the strongest organic bases, a property that allows them to effectively deprotonate the active methylene compounds, thereby initiating the condensation cascade.[2] This application note provides a detailed technical guide on the use of 1,3-dimethylguanidine as a catalyst in the Knoevenagel condensation, offering insights into its mechanism, a comprehensive experimental protocol, and a summary of its catalytic performance.

Catalytic Mechanism: The Role of 1,3-Dimethylguanidine

The catalytic activity of 1,3-dimethylguanidine in the Knoevenagel condensation stems from its high basicity, which facilitates the deprotonation of the active methylene compound to form a reactive enolate intermediate. The guanidinium cation, formed after protonation, can then act as a Lewis acid, activating the carbonyl group of the aldehyde or ketone and thus accelerating the nucleophilic attack of the enolate. This dual activation pathway is a key feature of guanidine catalysis.[2]

The catalytic cycle can be visualized as follows:

Caption: Catalytic cycle of 1,3-Dimethylguanidine in the Knoevenagel condensation.

Experimental Protocol: A Representative Knoevenagel Condensation

This protocol details a general procedure for the 1,3-dimethylguanidine-catalyzed Knoevenagel condensation between an aromatic aldehyde and an active methylene compound. While this protocol is robust, optimization of reaction time and temperature may be necessary for specific substrates.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol)

-

1,3-Dimethylguanidine (5-10 mol%)

-

Solvent (e.g., ethanol, acetonitrile, or solvent-free) (5 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

TLC plates (silica gel)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol). If using a solvent, add 5 mL of the chosen solvent.

-

Catalyst Addition: Add 1,3-dimethylguanidine (5-10 mol%) to the reaction mixture.

-

Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from minutes to several hours depending on the substrates and conditions.[1]

-

Workup: Upon completion of the reaction, cool the mixture to room temperature if heated. If the product precipitates from the reaction mixture, it can be isolated by vacuum filtration and washed with cold water or a cold solvent.[1] If the product is soluble, add water (10 mL) to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation: Performance of Guanidine-Based Catalysts in Knoevenagel Condensation

While specific data for 1,3-dimethylguanidine is not extensively reported, the following table summarizes the efficacy of the closely related 1,1,3,3-tetramethylguanidine (TMG) and its derivatives as catalysts in the Knoevenagel condensation, providing a strong indication of the expected performance of 1,3-dimethylguanidine.

| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Malononitrile | [TMG][Lac] | None | RT | 5 min | 98 | [1] |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | [TMG][Lac] | None | RT | 5 min | 99 | [1] |

| 3 | 4-Methoxybenzaldehyde | Malononitrile | [TMG][Lac] | None | RT | 10 min | 97 | [1] |

| 4 | Benzaldehyde | Ethyl Cyanoacetate | [TMG][Lac] | None | 80 | 30 min | 95 | [1] |

| 5 | 4-Nitrobenzaldehyde | Malononitrile | TMG | Ethanol | RT | 15 min | 96 | Adapted from[3] |

| 6 | Cinnamaldehyde | Malononitrile | TMG | Acetonitrile | RT | 20 min | 92 | Adapted from[3] |

[TMG][Lac] = 1,1,3,3-tetramethylguanidinium lactate

Discussion: Advantages of 1,3-Dimethylguanidine as a Catalyst

The use of 1,3-dimethylguanidine and other guanidine-based catalysts in the Knoevenagel condensation offers several distinct advantages:

-

High Catalytic Activity: Due to their strong basicity, guanidines can efficiently catalyze the reaction, often leading to high yields in short reaction times.[4]

-

Mild Reaction Conditions: Many guanidine-catalyzed Knoevenagel condensations can be performed at room temperature and under solvent-free conditions, aligning with the principles of green chemistry.[5]

-

Low Catalyst Loading: Typically, only a catalytic amount of the guanidine is required, which is economically and environmentally beneficial.

-

Broad Substrate Scope: Guanidine catalysts have been shown to be effective for a wide range of aldehydes and active methylene compounds.

Conclusion

1,3-Dimethylguanidine serves as a highly effective and practical organocatalyst for the Knoevenagel condensation. Its strong basicity, coupled with the ability to perform the reaction under mild and often solvent-free conditions, makes it an attractive alternative to traditional catalysts. The straightforward experimental protocol and high yields obtainable with a variety of substrates underscore its utility for researchers, scientists, and drug development professionals engaged in the synthesis of α,β-unsaturated compounds.

References

-

Knoevenagel Condensation Catalyzed by 1,1,3,3-Tetramethylguanidium Lactate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. Retrieved January 16, 2026, from [Link]

-

1,1,3,3-Tetramethylguanidine. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. Retrieved January 16, 2026, from [Link]

-

Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). MDPI. Retrieved January 16, 2026, from [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2021). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

-

Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. (2018). ACS Omega. Retrieved January 16, 2026, from [Link]

-

Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. (1999). Organic Letters. Retrieved January 16, 2026, from [Link]

-

Mechanistic considerations of guanidine-catalyzed reactions. (2011). Chemical Society Reviews. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols: 1,3-Dimethylguanidine as a Non-Nucleophilic Base in Organic Synthesis

Introduction: The Strategic Role of Guanidine Bases in Modern Synthesis

In the landscape of organic synthesis, the choice of base is a critical parameter that can dictate the success and efficiency of a reaction. While traditional inorganic bases are effective in many transformations, they often suffer from poor solubility in organic solvents and can lead to heterogeneous reaction mixtures. This has led to the ascendancy of organic bases, among which guanidines have carved out a significant niche.[1] Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms and are among the strongest organic bases, with some being classified as "superbases".[1] Their potent basicity stems from the resonance stabilization of the corresponding conjugate acid, the guanidinium cation.[2]

This guide focuses on 1,3-dimethylguanidine (N,N'-dimethylguanidine), a member of the guanidine family that serves as a strong, non-nucleophilic base.[3] Its structure, featuring two methyl groups on adjacent nitrogen atoms, provides sufficient steric hindrance to disfavor nucleophilic attack at the carbon center, a common side reaction with smaller, more nucleophilic bases. This attribute makes 1,3-dimethylguanidine a valuable tool for a variety of base-mediated organic transformations where the base's role is exclusively to act as a proton acceptor. This document will provide an in-depth look at the properties of 1,3-dimethylguanidine, its applications in key organic reactions, and detailed protocols for its use.

Physicochemical Properties and Basicity

To provide context, the table below compares the pKa values of the conjugate acids of 1,3-dimethylguanidine and other common non-nucleophilic bases in water.

| Base | Structure | pKa of Conjugate Acid (in Water) |

| 1,3-Dimethylguanidine | HN=C(NHCH₃)₂ | ~13.6 (Guanidine parent)[5] |

| 1,1,3,3-Tetramethylguanidine (TMG) | HN=C(N(CH₃)₂)₂ | 13.6[6] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 12.7 | |

| Triethylamine (TEA) | N(CH₂CH₃)₃ | 10.75 |

The strong basicity of 1,3-dimethylguanidine allows it to deprotonate a wide range of carbon and nitrogen acids, facilitating numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Applications in Organic Synthesis